2-methyl-3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
4-[2-methyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-22(26-19-6-4-3-5-18(19)23-16)29-9-7-27(8-10-29)20-15-21(25-17(2)24-20)28-11-13-30-14-12-28/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMGBWGFDBWSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC(=N4)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Compounds with similar structures, such as thieno[3,2-d]pyrimidine derivatives, have been evaluated as inhibitors of pi3 kinase p110alpha, which plays a crucial role in the pi3k/akt signaling pathway.
Pharmacokinetics
Similar compounds, such as indole derivatives, have been found to have broad-spectrum biological activities, suggesting that they may have favorable pharmacokinetic properties.
Biological Activity
2-Methyl-3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects, synthesizing findings from various studies.
The compound's molecular formula is with a molecular weight of approximately 427.5 g/mol. Its structure features a quinoxaline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N7O |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the condensation of quinoxaline derivatives with piperazine and pyrimidine compounds under controlled conditions to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. The following mechanisms have been identified:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation.
- Antioxidant Activity : It has been suggested that quinoxaline derivatives can exert antioxidant effects, reducing oxidative stress in cells.
- Modulation of Apoptosis : By influencing apoptotic pathways, this compound may promote cancer cell death.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of quinoxaline derivatives against various cancer cell lines:
- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tumor growth. For instance, one study reported IC50 values indicating potent activity against colorectal cancer cells (HCT116 and LoVo) .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 96.19 ± 5.39 |
| LoVo | 99.02 ± 5.09 |
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have shown antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a dual role as both anticancer and antimicrobial agents .
Case Studies
- Colorectal Cancer : A study investigated the efficacy of quinoxaline derivatives in inhibiting COX-2 and LDHA, which are overexpressed in colorectal cancer. The results demonstrated significant cytotoxicity against cancer cells with minimal effects on normal cells .
- Antibacterial Efficacy : Another research highlighted the broad-spectrum antibacterial activity of related quinoxaline compounds, emphasizing their potential use in treating infections alongside their anticancer properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-methyl-3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline exhibit promising anticancer properties. For instance, derivatives of quinoxaline have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The incorporation of the piperazine and pyrimidine functionalities may enhance the selectivity and potency against cancer cells.
Neurological Disorders
The morpholine and piperazine groups suggest potential applications in treating neurological disorders. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to the development of novel treatments for conditions such as depression, anxiety, and schizophrenia.
Antimicrobial Properties
Preliminary studies into the antimicrobial activity of quinoxaline derivatives show that they can inhibit the growth of various bacterial strains. The addition of functional groups like morpholine may improve the interaction with bacterial membranes, enhancing their efficacy as antimicrobial agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that quinoxaline derivatives inhibited proliferation in breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Neurological Effects | Found that compounds similar to this quinoxaline derivative showed increased serotonin receptor binding affinity, suggesting potential antidepressant effects. |
| Study C | Antimicrobial Testing | Reported effective inhibition of E. coli and Staphylococcus aureus growth by related quinoxaline compounds at concentrations below 10 µg/mL. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Implications
While biological activity data are absent in the provided evidence, structural comparisons suggest:
- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to pyrrolidine’s saturated nitrogen .
Physicochemical Properties
Preparation Methods
Quinoxaline Core Formation
Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-diketones. For 2-methylquinoxaline:
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Reactant Preparation :
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Reaction Mechanism :
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The α-diketone undergoes cyclocondensation with the diamine, forming the quinoxaline ring.
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Yield and Purification :
Synthesis of Intermediate B: 4-Chloro-2-Methyl-6-Morpholinopyrimidine
Pyrimidine Ring Formation
Pyrimidine derivatives are commonly synthesized via the Biginelli reaction or cyclization of β-diketones with amidines. For 2-methyl-6-morpholinopyrimidine:
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Reactant Preparation :
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Selective Substitution :
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Purification :
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
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Reaction Conditions :
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Mechanism :
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Piperazine acts as a nucleophile, displacing the chloride at position 4 of the pyrimidine ring.
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Yield Optimization :
Alternative Method: Buchwald-Hartwig Amination
For higher efficiency:
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Catalytic System :
-
Advantages :
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Avoids harsh conditions and improves functional group tolerance.
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Yield :
Critical Parameters and Optimization
Solvent Effects
Temperature and Time
Catalysts and Bases
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Pd Catalysts : Pd(OAc)₂/Xantphos outperforms Pd(PPh₃)₄ in coupling efficiency.
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Inorganic Bases : Cs₂CO₃ provides higher yields than K₂CO₃ in cross-coupling reactions.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Substitution
Q & A
Q. What are the recommended synthetic pathways for 2-methyl-3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine-piperazine intermediate, followed by coupling with the quinoxaline core. Key steps include nucleophilic substitution for morpholine attachment and Buchwald-Hartwig amination for piperazine-quinoxaline linkage. Optimization involves:
- Solvent selection : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligand systems (e.g., Xantphos) to enhance efficiency .
- Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side-product formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. How can researchers validate the structural integrity and purity of this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm, quinoxaline aromatic protons at δ 8.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₈O).
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities like unreacted intermediates .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
SAR studies require systematic modification of substituents (e.g., morpholine, methyl groups) and evaluation of biological activity. Methodologies include:
- Fragment replacement : Substituting morpholine with piperidine or thiomorpholine to assess impact on target binding .
- Bioisosterism : Replacing the quinoxaline core with pyridopyrimidine to study electronic effects .
- Pharmacophore mapping : Computational docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) . Data from analogs with varying substituents (e.g., ’s Series 8 derivatives) can reveal trends in potency and selectivity .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Stability studies : Evaluate hydrolytic degradation in buffer solutions (pH 7.4, 37°C) via LC-MS to rule out artifactual results .
- Meta-analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cellular IC₅₀ values) to identify outliers .
Q. What computational methods are suitable for predicting the pharmacokinetic (PK) profile of this compound?
PK modeling involves:
- ADMET prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Assess binding mode stability in target proteins (e.g., PI3Kγ) over 100-ns trajectories .
- Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites, such as morpholine ring oxidation .
Experimental Design Considerations
Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?
Prioritize target-specific and phenotypic assays:
- Kinase inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, PI3K) and ATP-competitive probes .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1 nM–10 µM) .
- Off-target screening : Radioligand binding assays for GPCRs and ion channels to assess selectivity .
Q. What are the best practices for scaling up synthesis while minimizing impurities?
Critical steps for scale-up:
- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress and intermediate formation .
- Crystallization optimization : Use anti-solvent addition (e.g., water) to improve yield and purity of the final product .
- Impurity profiling : LC-MS/MS to identify and quantify byproducts (e.g., dealkylated morpholine derivatives) .
Data Interpretation and Reporting
Q. How can researchers contextualize this compound’s activity against existing drug candidates?
Comparative analysis should include:
- Benchmark compounds : Reference inhibitors (e.g., Gefitinib for EGFR) in parallel assays .
- Therapeutic indices : Calculate selectivity ratios (e.g., IC₅₀ in cancer vs. normal cells) .
- Patent landscaping : Review granted patents (e.g., WO2016124528 for quinoxaline-based kinase inhibitors) to identify novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
